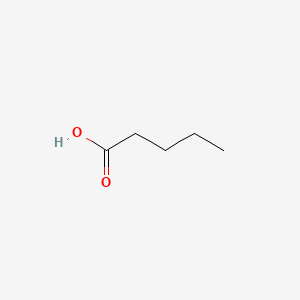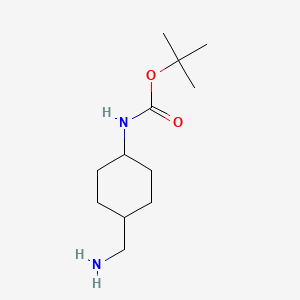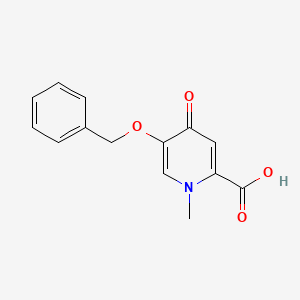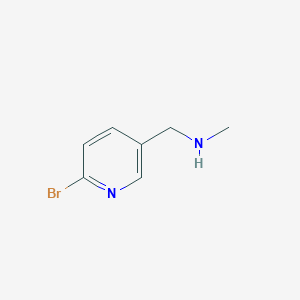![molecular formula C15H23NO6 B3432995 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate CAS No. 1177307-17-3](/img/structure/B3432995.png)
2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate
Vue d'ensemble
Description
2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (AOPEO) is an organic compound belonging to the class of amines. It is a colorless, odorless, and slightly water-soluble solid. AOPEO is a versatile organic compound used in many different applications due to its unique physical and chemical properties. It is used in the synthesis of various organic compounds, in the production of pharmaceuticals, and in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is not fully understood. It is believed that 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate acts as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. Additionally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is thought to act as a competitive inhibitor of enzymes involved in the metabolism of amino acids, fatty acids, and other small molecules.
Biochemical and Physiological Effects
2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules, as well as an inhibitor of enzymes involved in the metabolism of amino acids, fatty acids, and other small molecules. Additionally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is its low toxicity, which makes it safe to use in a variety of laboratory experiments. Additionally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is relatively inexpensive and easy to obtain, making it an ideal compound for use in laboratory experiments. However, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate has a relatively short shelf life and must be stored in a cool, dry place.
Orientations Futures
There are a number of potential future directions for the use of 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate in scientific research. One potential application is in the development of new drugs and treatments, as 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate could be used in the study of enzyme inhibition, as well as in the study of the effects of various environmental pollutants on human health. Finally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate could be used in the synthesis of various organic compounds, such as pharmaceuticals and other compounds used in medicinal chemistry.
Applications De Recherche Scientifique
2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals and other compounds used in medicinal chemistry. It is also used in the study of biochemical and physiological effects, as well as in the development of new drugs and treatments. Additionally, 2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate is used in the study of enzyme inhibition, as well as in the study of the effects of various environmental pollutants on human health.
Propriétés
IUPAC Name |
2-amino-2-(4-pentoxyphenyl)ethanol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-2-3-4-9-16-12-7-5-11(6-8-12)13(14)10-15;3-1(4)2(5)6/h5-8,13,15H,2-4,9-10,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVXESSNVQSCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[4-(pentyloxy)phenyl]ethanol oxalate | |
CAS RN |
1177307-17-3 | |
| Record name | Benzeneethanol, β-amino-4-(pentyloxy)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177307-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3432912.png)





![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3432946.png)



![2-Cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3433020.png)


